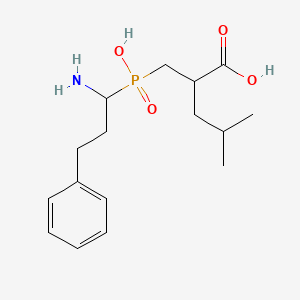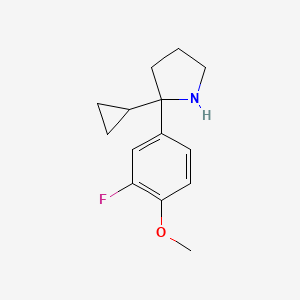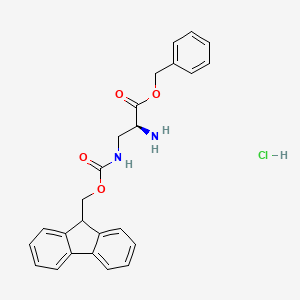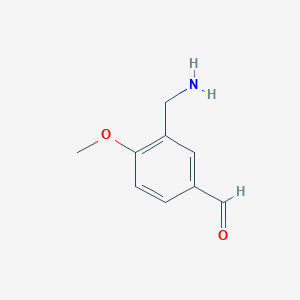
2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid is an organic compound with the molecular formula C16H26NO4P It is characterized by the presence of a phenylpropyl group, a hydroxyphosphoryl group, and a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-amino-3-phenylpropane and 4-methylpentanoic acid.
Formation of Intermediate: The intermediate compound is formed by reacting 1-amino-3-phenylpropane with a phosphorylating agent under controlled conditions.
Hydroxyphosphorylation: The intermediate is then subjected to hydroxyphosphorylation to introduce the hydroxyphosphoryl group.
Final Product Formation: The final step involves the coupling of the intermediate with 4-methylpentanoic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Quality Control: Implementing quality control measures to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and pharmacology.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid: A compound with a similar structure but different functional groups.
N2-(2S)-2-({[(1R)-1-Amino-3-phenylpropylphosphoryl}methyl)-4-methylpentanoyl]-L-serinamide: Another related compound with variations in the amino acid moiety.
Uniqueness
2-(((1-Amino-3-phenylpropyl)(hydroxy)phosphoryl)methyl)-4-methylpentanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H26NO4P |
|---|---|
Molecular Weight |
327.36 g/mol |
IUPAC Name |
2-[[(1-amino-3-phenylpropyl)-hydroxyphosphoryl]methyl]-4-methylpentanoic acid |
InChI |
InChI=1S/C16H26NO4P/c1-12(2)10-14(16(18)19)11-22(20,21)15(17)9-8-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11,17H2,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
NZXLYBZSLDXCGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CP(=O)(C(CCC1=CC=CC=C1)N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(4-((3S,5R)-3-Amino-5-methylpiperidin-1-yl)pyridin-3-yl)-2-(2,6-difluorophenyl)imidazo[1,5-b]pyridazin-7-amine](/img/structure/B12998201.png)




![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12998249.png)


